molecular formula C10H6F3NO2 B3031768 3-(Trifluoromethoxy)benzoylacetonitrile CAS No. 677713-02-9

3-(Trifluoromethoxy)benzoylacetonitrile

Cat. No.: B3031768
CAS No.: 677713-02-9
M. Wt: 229.15 g/mol
InChI Key: KPMFINNCXQBIPM-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzoylacetonitrile is an organic compound with the chemical formula C10H6F3NO. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is a white crystalline solid that is sparingly soluble in water but readily soluble in organic solvents like ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)benzoylacetonitrile typically involves the reaction of 3-chloromethylbenzoylacetonitrile with trifluoromethyl borate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(Trifluoromethoxy)benzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets. For instance, in lithium-ion batteries, it forms a stable and dense cathode-electrolyte interface film, preventing the continuous oxidative decomposition of the electrolyte. This enhances the cycling rate and overcharge resistance of the batteries .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoylacetonitrile
  • 2-Cyano-3-(trifluoromethyl)acetophenone
  • 3-Oxo-3-(3-trifluoromethylphenyl)propanenitrile

Uniqueness

3-(Trifluoromethoxy)benzoylacetonitrile is unique due to its trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. This group enhances its stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMFINNCXQBIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650535
Record name 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677713-02-9
Record name 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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